molecular formula C9H8FNO2 B2797520 (1R,2R)-2-(3-Fluoropyridin-4-yl)cyclopropane-1-carboxylic acid CAS No. 2227695-54-5

(1R,2R)-2-(3-Fluoropyridin-4-yl)cyclopropane-1-carboxylic acid

Cat. No.: B2797520
CAS No.: 2227695-54-5
M. Wt: 181.166
InChI Key: HZZQCZIIUJFYNS-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-(3-Fluoropyridin-4-yl)cyclopropane-1-carboxylic acid: is a cyclopropane derivative with a fluoropyridine moiety. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through a cyclopropanation reaction using a suitable precursor such as 3-fluoropyridine-4-carboxylic acid and a cyclopropanating agent.

  • Industrial Production Methods: Large-scale synthesis may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts and specific solvents to control the reaction environment.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to modify the functional groups.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the cyclopropane ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and alcohols.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Halogenated derivatives and alkylated compounds.

Scientific Research Applications

(1R,2R)-2-(3-Fluoropyridin-4-yl)cyclopropane-1-carboxylic acid: has applications in:

  • Chemistry: Used as a building block in organic synthesis.

  • Biology: Studied for its potential biological activities.

  • Medicine: Investigated for its pharmacological properties.

  • Industry: Employed in the development of new materials and chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The fluoropyridine moiety may interact with enzymes or receptors, leading to biological responses. The exact mechanism would depend on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

  • Cyclopropane derivatives: Other cyclopropane compounds with different substituents.

  • Fluoropyridine derivatives: Compounds with fluoropyridine moieties but different structural frameworks.

Uniqueness:

  • The specific stereochemistry (1R,2R) and the presence of the fluoropyridine group make this compound unique compared to other cyclopropane derivatives.

This compound's unique structure and reactivity make it a valuable tool in various scientific and industrial applications. Its synthesis, reactions, and applications highlight its importance in advancing research and development in multiple fields.

Properties

IUPAC Name

(1R,2R)-2-(3-fluoropyridin-4-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2/c10-8-4-11-2-1-5(8)6-3-7(6)9(12)13/h1-2,4,6-7H,3H2,(H,12,13)/t6-,7+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZQCZIIUJFYNS-NKWVEPMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=C(C=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=C(C=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.